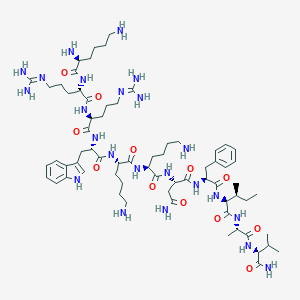![molecular formula C9H13N3O2 B176345 2-[(2-Methoxyphenyl)amino]acetohydrazide CAS No. 112255-65-9](/img/structure/B176345.png)
2-[(2-Methoxyphenyl)amino]acetohydrazide
Übersicht
Beschreibung
“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a chemical compound with the CAS Number: 112255-65-9 . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “2-[(2-Methoxyphenyl)amino]acetohydrazide” is 1S/C9H13N3O2/c1-14-8-5-3-2-4-7 (8)11-6-9 (13)12-10/h2-5,11H,6,10H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[(2-Methoxyphenyl)amino]acetohydrazide” is a powder that is stored at room temperature . It has a molecular weight of 195.22 and its molecular formula is C9H13N3O2 .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“2-[(2-Methoxyphenyl)amino]acetohydrazide” is used in the synthesis of new heterocyclic compounds with promising biological activities for medical and biological applications . These compounds are synthesized through microwave-assisted Schiff base formation by reacting “2-[(2-Methoxyphenyl)amino]acetohydrazide” with various substituted aldehydes .
Methods of Application or Experimental Procedures
The newly synthesized compounds were characterized by FT-IR, 1H NMR, and 13C NMR spectral analysis . The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . A molecular docking experiment was also performed to check the actual binding affinity of the ligand against the target protein .
Results or Outcomes Obtained
Compounds 4a, 4c, 7a, and 7c screened as potent anti-inflammatory drugs significantly lowered the volume of rat paw edema (P < 0.05) . In the case of the anti-oxidant assay, compound 7a with a ferrocenyl group as substituent R and 3,4-disubstitued 1,2,4-triazole as a side coupled group exhibited an IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid (2.61 ± 0.29 μg/mL), and was the most active compound among the series .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyanilino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-5-3-2-4-7(8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMOGKUCTZFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)amino]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



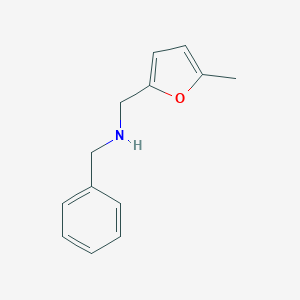
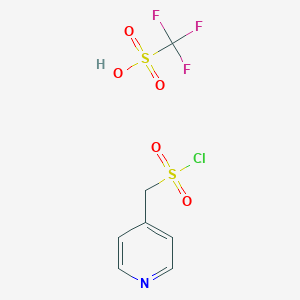
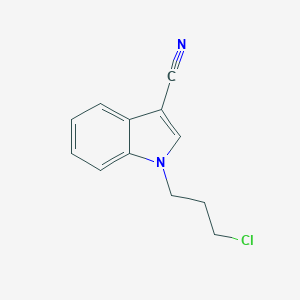
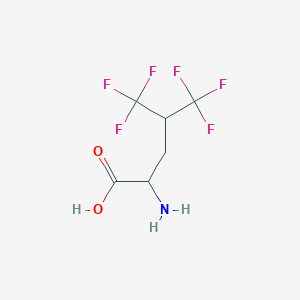
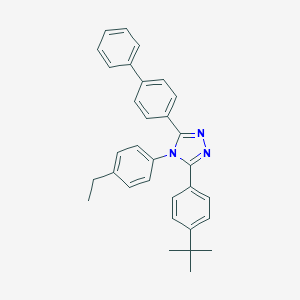
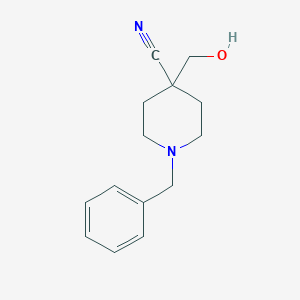


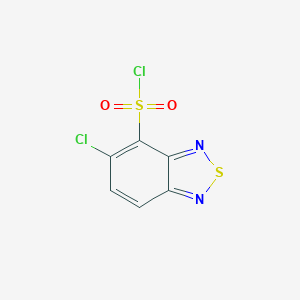
![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)


